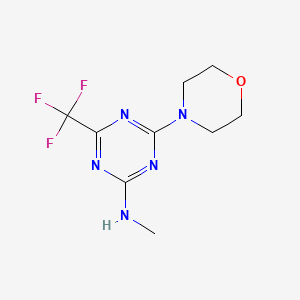
N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and automated systems to maintain precise reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring or the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized triazine compounds.
Applications De Recherche Scientifique
N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-4-(4-morpholinyl)benzamide
- 4-Methyl-N-(4-(4-morpholinyl)phenyl)-3-nitrobenzenesulfonamide
- Tetraphenylethene-based Schiff bases
Uniqueness
N-Methyl-4-(4-morpholinyl)-6-(trifluoromethyl)-1,3,5-triazine-2-amine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research applications.
Propriétés
Numéro CAS |
58892-40-3 |
|---|---|
Formule moléculaire |
C9H12F3N5O |
Poids moléculaire |
263.22 g/mol |
Nom IUPAC |
N-methyl-4-morpholin-4-yl-6-(trifluoromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H12F3N5O/c1-13-7-14-6(9(10,11)12)15-8(16-7)17-2-4-18-5-3-17/h2-5H2,1H3,(H,13,14,15,16) |
Clé InChI |
WVZBFQKMWGKBEL-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=NC(=N1)C(F)(F)F)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
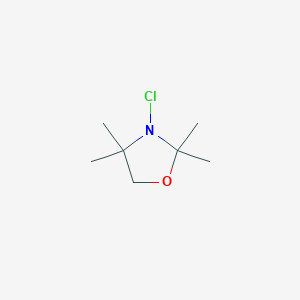
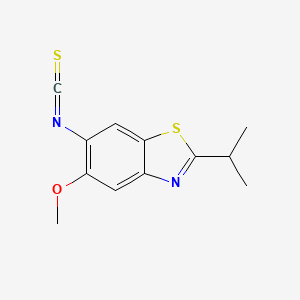
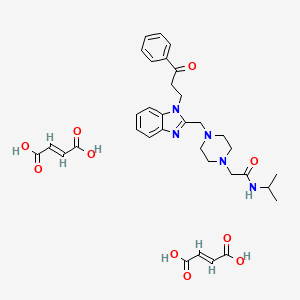
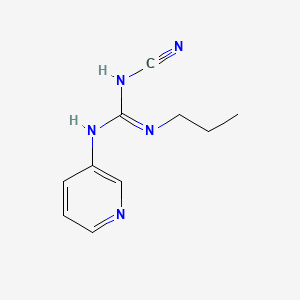

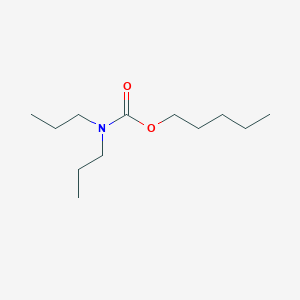
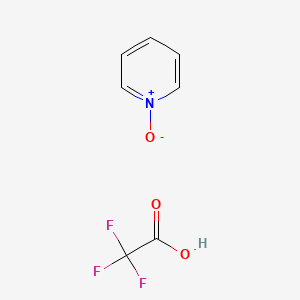
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)
